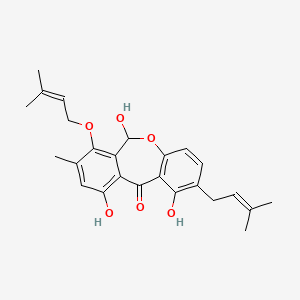

arugosin A (lactol form)

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H28O6 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

1,6,10-trihydroxy-8-methyl-7-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)-6H-benzo[c][1]benzoxepin-11-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)6-7-16-8-9-18-20(22(16)27)23(28)19-17(26)12-15(5)24(21(19)25(29)31-18)30-11-10-14(3)4/h6,8-10,12,25-27,29H,7,11H2,1-5H3 |

InChI Key |

WFHNNILBVLUOKP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O |

Canonical SMILES |

CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O |

Origin of Product |

United States |

Elucidation of Arugosin a Lactol Form Structure and Stereochemistry

Advanced Spectroscopic Techniques for Structural Determination

The foundational step in elucidating the structure of a complex natural product like arugosin A is the application of advanced spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a combination of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments maps the covalent framework. Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy offer crucial information regarding the functional groups and conjugated systems within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for complex organic molecules. For arugosin A, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential to assemble its dibenzo[b,e]oxepine core and define the placement of its substituents.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their multiplicities (splitting patterns), and their relative proximities. Key signals for the lactol form of arugosin A would include those for aromatic protons, methyl groups, prenyl side chains, and the characteristic hemiacetal proton of the lactol ring.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR: Correlation spectroscopy (COSY) identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity within spin systems. Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are critical for linking protons to their directly attached carbons and to carbons two to three bonds away, respectively. These correlations are instrumental in piecing together the molecular skeleton and assigning the substituents to their correct positions on the aromatic rings. nih.govresearchgate.net

The structural determination of related arugosins has been successfully achieved through the comprehensive analysis of 1D and 2D NMR spectral data. researchgate.netnih.gov Studies have confirmed the structure of arugosin A by comparing its NMR data with literature values. dtu.dkoup.comoup.com

Table 1: Representative ¹H and ¹³C NMR Data for the Arugosin A Skeleton (Note: The following is a representative table based on the known structure and typical chemical shifts for the dibenzo[b,e]oxepine scaffold and its substituents. Actual values may vary based on solvent and experimental conditions.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | 158.5 | - | H-2, H-9 |

| 2 | 115.0 | 6.80 (s) | C-1, C-3, C-4, C-1' |

| 3 | 160.2 | - | H-2, H-4 |

| 4 | 105.1 | 6.50 (s) | C-2, C-3, C-4a |

| 4a | 135.0 | - | H-4 |

| 6 | 95.2 | 7.10 (d) | C-7, C-8 |

| 7 | 162.1 | - | H-6, H-8 |

| 8 | 118.9 | 6.95 (s) | C-6, C-7, C-9a, 8-CH₃ |

| 8-CH₃ | 21.5 | 2.30 (s) | C-7, C-8, C-9 |

| 11a | 112.3 | - | H-1, H-9 |

| 1' (prenyl) | 28.5 | 3.40 (d) | C-2, C-2', C-3' |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high precision. chemrxiv.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. This technique was crucial in establishing the molecular formula of arugosin A as C₂₅H₂₈O₆. nih.govoup.comoup.com The exact mass measurement distinguishes arugosin A from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in its chemical formula at an early stage of analysis. mdpi-res.com

Table 2: High-Resolution Mass Spectrometry Data for Arugosin A

| Ion | Calculated m/z (for C₂₅H₂₈O₆) | Observed m/z |

|---|---|---|

| [M+H]⁺ | 425.1913 | 425.1910 (representative) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of arugosin A. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum of arugosin A (lactol form) would be expected to show characteristic absorption bands indicating the presence of key functional groups. A broad absorption in the region of 3500-3200 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups. Absorptions in the 1620-1580 cm⁻¹ range are typical for C=C stretching within the aromatic rings, and strong bands around 1250-1000 cm⁻¹ would signify C-O stretching from the ether and lactol functionalities.

UV-Vis Spectroscopy: The UV-Vis spectrum provides insight into the conjugated π-electron system of the molecule. The dibenzo[b,e]oxepine core is a significant chromophore. Arugosin A exhibits a characteristic UV spectrum that has been used as a diagnostic feature in its identification during chromatographic analysis. dtu.dkoup.com Typical spectra for this class of compounds show absorption maxima (λ_max) in the ranges of 250-280 nm and 300-350 nm, corresponding to π→π* electronic transitions within the conjugated aromatic system.

Chiroptical Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism)

The lactol form of arugosin A contains at least one stereocenter at C-6, making it a chiral molecule. Determining the absolute configuration (the precise 3D arrangement of atoms) at this and any other chiral centers is a critical final step in its structural elucidation. Chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are state-of-the-art techniques for this purpose. semanticscholar.org

Electronic Circular Dichroism (ECD) is a particularly powerful method. oup.com The process involves comparing the experimentally measured ECD spectrum of the natural product with theoretical spectra generated through quantum chemical calculations for all possible stereoisomers. rsc.org A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the unambiguous assignment of its absolute configuration. This methodology has been successfully applied to determine the absolute configurations of newly discovered arugosin enantiomers, setting a clear precedent for its application to arugosin A. semanticscholar.org

Tautomeric Equilibrium Studies of Arugosin A (Lactol and Hydroxy-Aldehyde Forms)

Arugosin A exhibits tautomerism, existing in a dynamic equilibrium between the cyclic lactol form and the open-chain hydroxy-aldehyde form. nih.govresearchgate.net This equilibrium is highly sensitive to the solvent environment, a phenomenon that has been studied in detail using NMR spectroscopy.

NMR data have conclusively shown that in a protic solvent like methanol-d₄, arugosin A exists as a mixture of both the lactol and the hydroxy-aldehyde forms. nih.govdtu.dkresearchgate.net However, when dissolved in an aprotic polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), the equilibrium shifts almost completely to the hydroxy-aldehyde (open) form. nih.govoup.comoup.comresearchgate.net This solvent-dependent equilibrium explains why the compound may appear as a broad peak during chromatographic separation and why its NMR spectra can vary significantly depending on the solvent used. dtu.dk The study of this equilibrium is crucial for understanding the chemical behavior of arugosin A in different environments.

Emerging Methodologies in Microcrystalline Structure Determination (e.g., MicroED)

While the combination of spectroscopic methods can build a robust model of a molecule's structure, the gold standard for structural proof remains single-crystal X-ray diffraction. However, many natural products, including potentially the lactol form of arugosin A, are difficult to grow into crystals of sufficient size and quality for this technique.

Microcrystal Electron Diffraction (MicroED) is a revolutionary cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful tool for the ab initio structure determination of small molecules from nanocrystalline samples. nih.govnih.gov This method can determine atomic-resolution structures from crystals that are a billionth of the size required for conventional X-ray crystallography. semanticscholar.org MicroED has been successfully used in the discovery and characterization of novel fungal metabolites and can, in some cases, determine the absolute stereochemistry. nih.govmdpi-res.com Should efforts to grow large single crystals of the arugosin A lactol fail, MicroED represents a highly promising alternative for obtaining an unambiguous solid-state structure and definitively confirming both its constitution and absolute configuration.

Biosynthetic Pathway Elucidation and Genetic Basis of Arugosin a Lactol Form

Polyketide Synthase (PKS) Dependent Biosynthesis of Arugosins

The core scaffold of arugosin A originates from the polyketide pathway, a fundamental route for the synthesis of a vast array of natural products in fungi. nih.govmdpi.com This process is initiated by a large, multi-domain enzyme known as a Polyketide Synthase (PKS).

The assembly of the polyketide chain is fueled by the acetate-malonate pathway. The biosynthesis commences with a starter unit, typically acetyl-CoA, which is sequentially extended by the addition of malonyl-CoA extender units. nih.gov Each extension cycle involves a Claisen condensation reaction that adds two carbon atoms to the growing chain. In the case of arugosin A and related compounds like austinol, the core polyketide has been identified as 3,5-dimethylorsellinic acid (DMOA). nih.govku.edursc.org This aromatic precursor is formed through the precise condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units, followed by intramolecular cyclization and aromatization reactions catalyzed by the PKS.

The central enzyme in the formation of the arugosin backbone is a non-reducing polyketide synthase (NR-PKS). In the well-studied austinol pathway, this enzyme is designated AusA. nih.govrsc.org Fungal NR-PKSs are large, iterative Type I PKSs containing multiple catalytic domains, including a β-ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which are used repeatedly. nih.govnih.gov The AusA enzyme is responsible for synthesizing the DMOA core, which serves as the foundational scaffold upon which all subsequent modifications occur to build the final arugosin A molecule. nih.govku.edu

Biosynthetic Gene Cluster (BGC) Identification and Characterization

The genes responsible for the biosynthesis of secondary metabolites like arugosin A are typically clustered together on the fungal chromosome, forming a biosynthetic gene cluster (BGC). The identification and characterization of this cluster are paramount to understanding the complete biosynthetic pathway.

Genome Mining and Bioinformatics for BGC Prediction

The advent of fungal genomics and sophisticated bioinformatics tools has revolutionized the discovery of BGCs. For arugosin A, produced by Aspergillus nidulans, the responsible BGC was identified through a combination of genome mining and comparative genomics. The core of this cluster is the polyketide synthase gene mdpG (also known as AN0150) nih.gov. Bioinformatic analysis of the genomic region surrounding mdpG reveals a collection of genes predicted to encode enzymes essential for the step-by-step modification of the initial polyketide chain.

These tailoring enzymes typically include monooxygenases, reductases, and transferases, which are crucial for the various hydroxylation, reduction, and prenylation steps required to assemble the final arugosin A molecule. The predicted functions of these enzymes, based on sequence homology to characterized proteins, provide a roadmap for the biosynthetic pathway.

Table 1: Putative Genes in the Arugosin A Biosynthetic Gene Cluster (derived from the monodictyphenone cluster)

| Gene Identifier (A. nidulans) | Proposed Function | Role in Arugosin A Biosynthesis |

| mdpG (AN0150) | Non-reducing Polyketide Synthase (NR-PKS) | Synthesis of the polyketide backbone |

| mdpA | Transcription factor | Regulation of cluster gene expression |

| mdpB | FAD-dependent monooxygenase | Oxidative modifications of the polyketide intermediate |

| mdpC | Short-chain dehydrogenase/reductase | Reduction of carbonyl groups |

| mdpD | Flavin-dependent monooxygenase | Hydroxylation and other oxidative steps |

| mdpE | Transcription factor | Regulation of cluster gene expression |

| mdpF | Beta-lactamase type thioesterase | Potential role in product release or cyclization |

| mdpH | Decarboxylase | Removal of a carboxyl group from an intermediate |

Note: This table is a representation based on the known monodictyphenone gene cluster, which is responsible for arugosin biosynthesis. The precise function of each enzyme in the specific context of arugosin A formation is a subject of ongoing research.

Genetic Manipulation and Gene Deletion Studies for Pathway Validation

The functional role of the predicted BGC in arugosin A production has been unequivocally confirmed through targeted genetic manipulation, specifically gene deletion studies. A systematic knockout of 32 predicted PKS genes in Aspergillus nidulans revealed that the deletion of the mdpG gene (AN0150) resulted in the complete abolishment of arugosin production nih.gov. This provides definitive evidence that mdpG is the core PKS responsible for synthesizing the polyketide backbone of arugosin A.

Further deletion of other genes within the mdp cluster has helped to elucidate the functions of the tailoring enzymes. For instance, the elimination of specific monooxygenase or reductase genes would lead to the accumulation of biosynthetic intermediates, allowing for their isolation and structural characterization. This information is crucial for piecing together the step-by-step enzymatic transformations that occur after the initial polyketide chain is formed.

Heterologous Expression Systems for Reconstitution of Biosynthetic Steps

Heterologous expression, the transfer and expression of a BGC from its native producer into a more genetically tractable host organism, is a powerful tool for studying and engineering biosynthetic pathways. While specific reports on the complete heterologous expression of the arugosin A BGC are not extensively detailed in the current literature, the methodology is well-established for other fungal polyketides.

Host systems like Aspergillus oryzae or Saccharomyces cerevisiae are commonly used for this purpose. The entire arugosin BGC, or subsets of its genes, can be introduced into these hosts to reconstitute parts of or the entire biosynthetic pathway. This approach allows for the verification of the proposed functions of individual genes and can be used to produce novel analogs of arugosin A by co-expressing tailoring enzymes from different pathways. The successful heterologous expression would not only validate the identified BGC but also provide a platform for mutasynthesis and combinatorial biosynthesis experiments to generate novel bioactive compounds.

Interplay of Biosynthetic Pathways (Pathway Crosstalk)

The biosynthesis of arugosin A is intricately linked to the production of other secondary metabolites, a phenomenon known as pathway crosstalk. The mdpG-containing gene cluster in Aspergillus nidulans is also responsible for the synthesis of monodictyphenone and the precursor emodin nih.gov. This indicates that these compounds share early steps in their biosynthetic pathways, with pathway branching occurring after the formation of a common intermediate.

This crosstalk is a testament to the metabolic plasticity of fungi, allowing for the generation of a diverse array of chemical structures from a single PKS and a shared set of early tailoring enzymes. The regulation of this pathway branching is likely controlled by the specific expression and activity of the downstream tailoring enzymes, which channel the common intermediate towards the synthesis of either arugosins or other related polyketides. Understanding this crosstalk is crucial for a complete picture of secondary metabolism in Aspergillus and for efforts to selectively produce a desired compound.

Chemical Synthesis Strategies and Analog Development of Arugosin a Lactol Form

Total Synthesis Approaches to Complex Meroterpenoids and Related Structures

While a definitive total synthesis of arugosin A (lactol form) has not been extensively documented in publicly available literature, the synthetic strategies employed for other complex meroterpenoids provide a roadmap for its potential synthesis. researchgate.net The biosynthesis of arugosins is thought to begin from precursors like chrysophanol, which undergoes oxidative cleavage and subsequent prenylation and cyclization to form the characteristic dibenz[b,e]oxepin core. mdpi.comuni-koeln.de A synthetic approach could potentially mimic this biosynthetic pathway.

In a hypothetical convergent synthesis of arugosin A, the molecule could be disconnected into two main fragments: a substituted benzophenone (B1666685) core and a prenylated side chain. These fragments would be synthesized separately and then coupled in a later step. This strategy allows for flexibility in the synthesis of analogs, as different variations of each fragment can be prepared and combined to create a library of related compounds. rollins.edu

The presence of multiple stereocenters in arugosin A necessitates the use of stereocontrolled synthesis methodologies to ensure the desired stereoisomer is obtained. rsc.orgorganic-chemistry.org The stereochemistry of the final product is critical for its biological activity. Various methods for stereocontrol can be employed, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govnih.gov

For example, in the synthesis of other complex natural products, enantioselective reactions are used to set key stereocenters with high diastereoselectivity. nih.gov For the synthesis of arugosin A, a stereocontrolled aldol (B89426) reaction could be envisioned to establish the relative stereochemistry of the hydroxyl and methyl groups in the lactol ring. Furthermore, stereoselective epoxidation and subsequent ring-opening reactions are common strategies in the synthesis of polyether natural products and could be applicable here.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the construction of cyclic ethers and lactones and could be employed to form the central seven-membered oxepine ring of the arugosin core.

Aldol Reactions: As mentioned, stereocontained aldol reactions would be crucial for establishing the stereocenters in the lactol portion of the molecule. The Mukaiyama aldol reaction, for instance, has been used in the synthesis of other complex macrolides. rsc.org

Wittig Olefinations: The Wittig reaction and its variants are standard methods for the formation of carbon-carbon double bonds and could be used to introduce the isopentenyl side chains onto the aromatic rings.

Oxidative Cyclization: Biomimetic oxidative cyclization cascades have been effectively used in the synthesis of other meroterpenoids and could be a key step in forming the polycyclic core of arugosin A. nih.gov

Suzuki and other Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are invaluable for the convergent assembly of complex molecules from smaller fragments. rsc.org

Semi-Synthetic Modifications of Arugosin A and its Analogs

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a valuable strategy for producing analogs of arugosin A. rsc.org This approach can be more efficient than total synthesis, especially when the natural product is readily available from fermentation. The various known arugosins, such as arugosins C, F, G, and H, which differ in their substitution patterns, provide a natural library of starting materials for semi-synthetic modifications. mdpi.comrsc.orgnih.govnih.gov

For example, the hydroxyl groups on the aromatic rings and the lactol moiety of arugosin A are prime targets for modification. Esterification, etherification, or acylation of these groups could lead to the generation of a diverse range of analogs with potentially altered biological activities. mdpi.com Such modifications can influence the compound's solubility, cell permeability, and interaction with its biological target.

Design and Synthesis of Arugosin A Derivatives and Analogs

The design and synthesis of arugosin A derivatives are guided by the desire to understand the relationship between the molecule's structure and its biological activity. rsc.org

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. mdpi.com By systematically modifying the structure of arugosin A and evaluating the biological activity of the resulting analogs, it is possible to identify the key structural features required for its activity. rsc.orgnih.govresearchgate.netmdpi.com

For the arugosin family of compounds, SAR studies could focus on several key areas:

The Prenyl Groups: The number and position of the isopentenyl side chains could be varied to determine their importance for activity.

The Aromatic Rings: The substitution pattern on the benzophenone core could be altered to explore the electronic and steric requirements for binding to a biological target.

The Lactol Ring: The stereochemistry and substitution of the lactol ring are likely to be critical for activity. Analogs with different substituents or even ring-opened versions could be synthesized to probe the importance of this moiety.

The insights gained from SAR studies can then be used to design more potent and selective analogs of arugosin A. mdpi.com

Targeted Analog Library Generation

The exploration of arugosin A's chemical space through the generation of targeted analog libraries has been primarily driven by the isolation and characterization of naturally occurring derivatives. These natural analogs, produced by various fungal species, provide a foundational understanding of the structure-activity relationships (SAR) governing the biological effects of this class of compounds. While extensive synthetic libraries are not widely reported, the study of these naturally produced congeners functions as an initial screen, highlighting key structural motifs for bioactivity.

The primary biological activities investigated for arugosin analogs are their cytotoxic and antimicrobial properties. Various research groups have isolated and evaluated a range of arugosin derivatives, revealing that modifications to the core dibenz[b,e]oxepin structure can significantly influence their potency.

Naturally Occurring Arugosin Analogs and their Bioactivities

A number of arugosin analogs have been isolated from fungal sources, each with unique structural features and corresponding biological activities. For instance, arugosins A and B have demonstrated modest antitumor effectiveness. mdpi.com Further studies on related compounds have expanded this understanding. The fungus Emericella nidulans var. acristata, isolated from a Mediterranean green alga, was found to produce two new benzophenones, arugosins G and H, alongside the known arugosins A and B. acs.orgnih.govacs.org Both arugosin G and H exhibited moderate antitumor activity in their own right. acs.orgnih.gov

Similarly, arugosin I, isolated from the endophytic fungus Penicillium sp. JP-1, has shown cytotoxic effects. nih.gov Another analog, arugosin R, obtained from Talaromyces flavus, was assessed for its antimicrobial capabilities. researchgate.net The structural relative, arugosin C, has been identified as being closely related to arugosin A, further populating the natural library of these compounds. rsc.org Other identified analogs include arugosins K, L, and M. mdpi.com

The collective findings from these naturally occurring analogs suggest that the peripheral substitutions on the dibenz[b,e]oxepin core, as well as the nature of the prenyl side chains, are critical determinants of biological activity.

Cytotoxicity of Arugosin Analogs

The antitumor potential of arugosin analogs has been a significant focus of research. The data below summarizes the cytotoxic activities of several naturally occurring arugosins against various cancer cell lines.

| Compound | Source Organism | Activity Details | Reference |

|---|---|---|---|

| Arugosin A (mixture with B) | Aspergillus rugulosus | Modest antitumor effectiveness against individual cancer cell lines. | mdpi.com |

| Arugosin B (mixture with A) | Aspergillus rugulosus | Modest antitumor effectiveness against individual cancer cell lines. | mdpi.com |

| Arugosin G | Emericella nidulans var. acristata | Moderate antitumor activity. | acs.orgnih.gov |

| Arugosin H | Emericella nidulans var. acristata | Moderate antitumor activity. | acs.orgnih.gov |

| Arugosin I | Penicillium sp. JP-1 | Showed cytotoxicity. | nih.gov |

Antimicrobial Activity of Arugosin Analogs

In addition to their cytotoxic properties, some arugosin analogs have been evaluated for their ability to inhibit the growth of pathogenic microbes.

| Compound | Source Organism | Tested Against | Activity Details | Reference |

|---|---|---|---|---|

| Arugosin A (mixture with B) | Aspergillus rugulosus | Bacillus megaterium | Antibacterial influence (IZD 4 mm). | mdpi.com |

| Arugosin R | Talaromyces flavus | Escherichia coli, Staphylococcus aureus, Aspergillus niger, Candida albicans | Evaluated for antimicrobial activity. | researchgate.net |

The biosynthesis of these varied structures has been proposed to originate from precursors like chrysophanol, which undergoes oxidative cleavage and subsequent modifications to form the diverse arugosin family. mdpi.com This natural diversification provides a valuable starting point for the semi-synthetic or fully synthetic generation of further analogs to refine the structure-activity relationships and develop compounds with enhanced potency and selectivity.

Biological Activities and Molecular Mechanisms of Action of Arugosin a Lactol Form

In Vitro Biological Activity Profiling

Arugosin A, a natural product first isolated from Aspergillus rugulosus, exists in equilibrium between a hydroxy-aldehyde form and a lactol form. nih.gov The lactol form of arugosin A has demonstrated a range of biological activities in laboratory studies, including antimicrobial and cytotoxic effects. These activities are attributed to its complex chemical structure, which features a dibenzo[b,e]oxepine core with multiple hydroxyl and prenyl groups. nih.gov

Antimicrobial Spectrum of Activity (Antibacterial and Antifungal)

The antimicrobial properties of arugosin A and related compounds have been a subject of scientific investigation. researchgate.netnih.gov The unique structural features of these molecules are believed to contribute to their ability to inhibit the growth of various microorganisms. nih.govmdpi.com

Studies have shown that compounds related to arugosin A possess antifungal properties. For instance, arugosin F, a structurally similar metabolite, has been identified as a new antifungal agent. nih.gov The evaluation of arugosin C, another related compound, against various fungal pathogens provides insight into the potential activity of the arugosin class. nih.gov

Candida albicans : This opportunistic fungal pathogen is a common cause of infections. biorxiv.org Research on various natural compounds has demonstrated the potential for inhibiting the growth and virulence of C. albicans. frontiersin.orgjapsonline.com For example, some microbial secondary metabolites have been shown to inhibit the growth of C. albicans. plos.org The search for novel antifungal agents against C. albicans is driven by the emergence of drug-resistant strains. mdpi.com

Fusarium solani : This fungus is a known plant pathogen that can cause significant crop damage. nih.govnih.gov Studies have explored various methods to inhibit the growth of F. solani, including the use of other microorganisms and natural compounds. rsdjournal.orgresearchgate.netmdpi.com

Aspergillus niger : This fungus is used in industrial processes but can also be a contaminant. nih.govscielo.org.mx Research has been conducted on the secondary metabolites produced by A. niger and their biological activities. researchgate.net

Table 1: Reported Antifungal Activity of Arugosin-Related Compounds (Note: Data for arugosin A (lactol form) specifically is limited; this table includes data for related arugosins to provide context.)

| Compound | Fungal Pathogen | Activity | Source |

| Arugosin F | Not specified | Antifungal | nih.gov |

| Arugosin C | Candida albicans | No significant inhibition reported in one study | researchgate.net |

This table is for illustrative purposes and highlights the need for more specific research on the lactol form of arugosin A.

The antibacterial potential of arugosin-related compounds has also been explored. researchgate.net

Pseudomonas aeruginosa : This Gram-negative bacterium is a significant cause of opportunistic infections and is known for its antibiotic resistance. ekb.egnih.govnih.govopenmicrobiologyjournal.comhealthcare-bulletin.co.uk

Escherichia coli : While often a harmless gut bacterium, certain strains can cause severe infections. nih.govnih.gov

Table 2: Reported Antibacterial Activity of Arugosin-Related Compounds (Note: Data for arugosin A (lactol form) specifically is limited; this table includes data for related arugosins to provide context.)

| Compound | Bacterial Strain | Activity | Source |

| Arugosin F | Not specified | Antibacterial | nih.gov |

| Arugosin R | Escherichia coli, Staphylococcus aureus | Evaluated | researchgate.net |

This table is for illustrative purposes and highlights the need for more specific research on the lactol form of arugosin A.

Cytotoxic and Antiproliferative Activities in Cancer Cell Lines

Arugosins have been investigated for their potential to inhibit the growth of cancer cells. researchgate.netnih.govnih.gov The cytotoxic effects of these compounds are of interest in the search for new anticancer agents. nih.govnih.govmdpi.commdpi.come-nps.or.kr

Research has shown that certain arugosins exhibit cytotoxic activity against a range of human cancer cell lines. For example, arugosin C has been evaluated against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov Other studies have looked at the cytotoxicity of related compounds against various tumor cell lines, including those of the lung, central nervous system, and mouse lymphoma. researchgate.netmdpi.commdpi.com

The mechanism of cytotoxicity often involves the inhibition of cell proliferation and the induction of cell death. nih.gov Studies on compounds structurally related to arugosin A have demonstrated their ability to impede the growth and survival of cancer cells. For instance, arugosin C showed cytotoxic effects on MCF-7 and HepG2 cells, with IC50 values of 449.95 ± 11.3 µM and 697.30 µM, respectively. nih.gov

Table 3: Reported Cytotoxic Activity of Arugosin C

| Cell Line | Cancer Type | IC50 (µM) | Source |

| MCF-7 | Breast Cancer | 449.95 ± 11.3 | nih.gov |

| HepG2 | Liver Cancer | 697.30 | nih.gov |

This table presents available data for a closely related compound to illustrate the potential cytotoxic profile of the arugosin class.

Molecular Mechanisms of Action Elucidation

The elucidation of the molecular mechanisms of action of arugosin A (lactol form) involves identifying its specific cellular and enzymatic targets and understanding the subsequent cellular responses.

Identification of Cellular and Enzymatic Targets

The process of pinpointing the precise molecular targets of arugosin A (lactol form) is crucial for understanding its antifungal activity. This involves a combination of methods aimed at identifying the cellular components and enzymatic pathways with which the compound interacts.

Several established and innovative methods can be employed to identify the molecular targets of antifungal compounds like arugosin A. These approaches are broadly categorized into genetic, and biochemical methods.

Drug-Resistant Mutant Isolation: This classical genetic approach involves exposing a population of a target fungus, such as Aspergillus nidulans, to a concentration of arugosin A that inhibits the growth of the wild-type strain. wur.nl Spontaneous or induced mutants that acquire resistance to the compound can then be isolated. wur.nlelifesciences.org Subsequent genetic analysis of these resistant mutants, including whole-genome sequencing, can identify mutations in specific genes. nih.gov A mutation in a particular gene that confers resistance strongly suggests that the protein encoded by that gene is either the direct target of the drug or is part of a pathway affected by the drug. For instance, mutations in genes involved in ergosterol (B1671047) biosynthesis have been identified in azole-resistant Aspergillus fumigatus isolates. nih.gov

Metabolic Network Analysis: This systems biology approach examines the global changes in the metabolome of a fungus in response to treatment with arugosin A. nih.gov By using techniques like mass spectrometry to quantify a wide range of intracellular metabolites, researchers can identify significant perturbations in specific metabolic pathways. nih.gov For example, an accumulation of precursors and a depletion of downstream products in the ergosterol biosynthesis pathway would strongly indicate that an enzyme within this pathway is being inhibited. nih.gov This method provides a broad overview of the metabolic consequences of drug action and can point towards the affected enzymatic steps. nih.gov

Other methods that can be applied to identify drug targets include:

| Method | Description | Example Application |

|---|---|---|

| Affinity-Based Chemoproteomics | This method involves immobilizing a modified version of the drug (a "probe") onto a solid support, such as beads. drughunter.com When a cell lysate is passed over these beads, the protein target(s) of the drug will bind to the probe and can be isolated and identified using techniques like mass spectrometry. drughunter.com | Identifying the protein targets of a novel antifungal compound by "fishing" them out of a fungal cell extract. drughunter.com |

| Photoaffinity Labeling | A chemically modified version of the drug containing a photoreactive group is introduced to the cells. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its subsequent purification and identification. | Pinpointing the direct binding partner of a drug within a complex cellular environment. |

| Activity-Based Proteome Profiling (ABPP) | This technique uses chemical probes that react with the active sites of specific enzyme families. By comparing the enzyme activity profiles of treated and untreated cells, it's possible to identify the enzymes that are inhibited by the drug. drughunter.com | Determining if a compound inhibits a particular class of enzymes, such as serine hydrolases or cysteine proteases. |

| Cellular Thermal Shift Assay (CETSA®) | This label-free method is based on the principle that when a drug binds to its target protein, it stabilizes the protein, leading to an increase in its thermal stability. drughunter.com By heating cell lysates to different temperatures and measuring the amount of soluble protein, it's possible to identify the protein that has been stabilized by the drug. drughunter.com | Confirming direct target engagement in intact cells without the need for chemical modification of the drug. drughunter.com |

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. frontiersin.orgpatsnap.com The ergosterol biosynthesis pathway is a well-established and primary target for many clinically important antifungal drugs, such as azoles and allylamines. frontiersin.orgpatsnap.comnih.gov Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. frontiersin.orgpatsnap.com

Given the known antifungal properties of arugosin A, it is plausible that it may exert its effects by interfering with this critical pathway. Investigations into the inhibition of the ergosterol biosynthesis pathway by arugosin A would involve several experimental approaches:

Sterol Profile Analysis: Fungal cells, such as Saccharomyces cerevisiae or a relevant Aspergillus species, would be treated with arugosin A. The sterol composition of the cell membranes would then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). A hallmark of ergosterol biosynthesis inhibition is the accumulation of specific precursor sterols and a corresponding decrease in the level of ergosterol. nih.gov For example, inhibition of the enzyme 14-α sterol demethylase by azoles leads to the accumulation of lanosterol (B1674476) or eburicol. frontiersin.org

Enzymatic Assays: Once a potential target enzyme within the pathway is suggested by sterol profile analysis, its activity can be directly measured in the presence and absence of arugosin A. This would involve isolating the specific enzyme, such as squalene (B77637) epoxidase or 14-α sterol demethylase, and performing in vitro assays with its substrate. A reduction in enzyme activity in the presence of arugosin A would provide direct evidence of inhibition.

Gene Expression Analysis: The expression levels of the genes encoding the enzymes in the ergosterol biosynthesis pathway can be monitored using techniques like quantitative real-time PCR (qRT-PCR). Fungi often upregulate the expression of genes in a pathway that is being inhibited as a compensatory mechanism. An increase in the transcript levels of genes such as ERG11 (encoding 14-α sterol demethylase) or ERG1 (encoding squalene epoxidase) in response to arugosin A treatment would be indicative of pathway inhibition. frontiersin.org

The table below summarizes key enzymes in the ergosterol biosynthesis pathway that are known targets for antifungal drugs and could be investigated as potential targets for arugosin A.

| Enzyme | Gene (in S. cerevisiae) | Function | Known Inhibitors |

|---|---|---|---|

| Squalene epoxidase | ERG1 | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.gov | Allylamines (e.g., Terbinafine) frontiersin.org |

| 14-α sterol demethylase (CYP51) | ERG11 | Catalyzes the removal of the 14α-methyl group from lanosterol. frontiersin.orgresearchgate.net | Azoles (e.g., Fluconazole, Itraconazole) frontiersin.orgpatsnap.com |

| Δ14-reductase | ERG24 | Reduces the C14-15 double bond. | Morpholines (e.g., Amorolfine) patsnap.com |

| Δ8,Δ7-isomerase | ERG2 | Isomerizes the C8-9 double bond to the C7-8 position. | Morpholines (e.g., Amorolfine) patsnap.com |

The fungal cell wall is a dynamic and essential structure that provides osmotic protection, maintains cell shape, and serves as a scaffold for various proteins involved in adhesion and interaction with the environment. nih.govsemanticscholar.org It is primarily composed of polysaccharides, such as β-glucans and chitin (B13524), which are not found in mammalian cells, making the enzymes involved in their synthesis attractive targets for antifungal drugs. nih.gov

One of the key enzymes in the synthesis of the fungal cell wall is β-(1,3)-glucan synthase , which catalyzes the formation of β-(1,3)-glucan, a major structural component of the cell wall. nih.govwikipedia.orgmdpi.com This enzyme is the target of the echinocandin class of antifungal drugs (e.g., caspofungin). nih.gov

β-(1,3)-Glucan Synthase Activity Assays: The activity of β-(1,3)-glucan synthase can be measured in vitro using membrane fractions isolated from fungal protoplasts. The assay typically measures the incorporation of radiolabeled UDP-glucose into glucan polymers. A decrease in the rate of glucan synthesis in the presence of arugosin A would indicate direct inhibition of the enzyme complex. nih.gov

Cell Wall Integrity Assays: The effect of arugosin A on the integrity of the fungal cell wall can be assessed by observing the growth of fungal cells in the presence of cell wall stressing agents, such as Calcofluor White (which interferes with chitin assembly) or Congo Red (which interferes with cell wall construction). Increased sensitivity to these agents in the presence of sub-lethal concentrations of arugosin A would suggest that the compound weakens the cell wall.

Analysis of Cell Wall Composition: The relative amounts of the major cell wall polysaccharides (β-glucan and chitin) can be quantified after treating fungal cells with arugosin A. A significant change in the ratio of these components could indicate a compensatory response to the inhibition of a specific cell wall biosynthetic pathway. For example, inhibition of β-(1,3)-glucan synthesis often leads to a compensatory increase in chitin content. semanticscholar.org

The table below provides an overview of the key components of fungal cell wall synthesis that could be affected by arugosin A.

| Enzyme/Component | Function | Potential Effect of Arugosin A |

|---|---|---|

| β-(1,3)-Glucan Synthase (Fks1p) | Synthesizes the core β-(1,3)-glucan polymers of the cell wall. nih.govwikipedia.orgnih.gov | Inhibition of enzymatic activity, leading to a weakened cell wall. |

| Chitin Synthase | Synthesizes chitin, another crucial structural polysaccharide of the cell wall. | Indirect effects, such as increased synthesis as a compensatory response to β-glucan inhibition. |

| Cell Wall Remodeling Enzymes | Enzymes like glucanases and transglycosylases that modify and cross-link cell wall polymers. semanticscholar.org | Inhibition of these enzymes could lead to improper cell wall assembly and reduced integrity. |

Pathway Perturbation and Cellular Response Studies

Understanding how a cell responds to a drug is as important as identifying the drug's direct target. Pathway perturbation studies analyze the downstream effects of drug-target interaction, providing a broader picture of the compound's mechanism of action and potential secondary effects.

When arugosin A interacts with its primary target, it can trigger a cascade of cellular events. These responses can be investigated using various 'omics' technologies:

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the changes in the entire set of RNA transcripts in a fungal cell upon exposure to arugosin A. This can reveal the upregulation or downregulation of specific genes and pathways. For instance, the activation of stress response pathways, such as the cell wall integrity pathway or the unfolded protein response, would indicate that the cell is attempting to cope with the damage caused by the compound. mdpi.com

Proteomics: This approach analyzes the changes in the entire protein complement of the cell. It can identify changes in the abundance of proteins involved in specific pathways, post-translational modifications, and the activation of signaling cascades in response to arugosin A.

Metabolomics: As mentioned earlier, metabolomics can reveal widespread changes in cellular metabolism. nih.gov Beyond just identifying the primary inhibited pathway, it can uncover secondary metabolic shifts as the cell attempts to adapt to the drug-induced stress. For example, a block in one pathway might lead to the rerouting of metabolic flux through alternative pathways. nih.gov

A study on Aspergillus nidulans demonstrated that epigenetic perturbation through the inhibition of histone deacetylases led to significant changes in the fungal metabolome, with nearly equal numbers of compounds being up- and down-regulated. nih.gov This highlights the complex and interconnected nature of cellular pathways and the widespread effects a single perturbation can have.

Structure-Activity Relationship (SAR) Studies of Arugosin A Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. collaborativedrug.com They involve systematically modifying the chemical structure of a lead compound, such as arugosin A, and evaluating the biological activity of the resulting derivatives. mdpi.compreprints.org The goal is to identify the key chemical features (pharmacophore) responsible for the compound's activity and to optimize its properties, such as potency and selectivity. nih.govresearchgate.net

For arugosin A and its derivatives, SAR studies would involve synthesizing or isolating a series of related compounds and testing their antifungal activity. Arugosins are benzophenone (B1666685) derivatives that are biosynthetically related to xanthones. acs.orgnih.gov A number of arugosin derivatives have been isolated from various fungi, providing a natural library of compounds for initial SAR analysis. acs.orgnih.govmdpi.com

Key structural features of arugosin A that could be modified and studied include:

The dibenzo[b,e]oxepine core: The tricyclic ring system is a defining feature of arugosin A. Modifications to this core structure could reveal its importance for activity.

The hydroxyl groups: The number and position of hydroxyl groups on the aromatic rings could be critical for target binding through hydrogen bonding.

The prenyl groups: The two prenyl (3,3-dimethylallyl) groups are another key feature. Their presence, position, and the nature of their linkage (C-prenylation vs. O-prenylation) could significantly influence activity and properties like membrane permeability.

The methyl group: The role of the methyl group on one of the aromatic rings could be explored by synthesizing analogs with different alkyl groups or no substituent at that position.

The lactol ring: The hemiacetal (lactol) functionality is in equilibrium with an open-chain hydroxy-aldehyde form. nih.gov Investigating the importance of this equilibrium for biological activity would be a key aspect of SAR studies.

The table below outlines some known arugosin derivatives and their potential contribution to SAR understanding.

| Compound | Source Organism | Key Structural Differences from Arugosin A | Potential SAR Insights |

|---|---|---|---|

| Arugosin B | Aspergillus silvaticus, A. rugulosus, A. variecolor mdpi.com | Isomeric with arugosin A, likely differing in the position of substituents. | Highlights the importance of substituent positioning for activity. |

| Arugosin C | Aspergillus spp., Ascodesmis sphaerospora mdpi.com | Different substitution pattern compared to arugosin A. noah.nrw | Provides information on the tolerance for different substitution patterns. |

| Arugosin G | Emericella nidulans var. acristata acs.orgnih.gov | A benzophenone derivative, biosynthetically related to arugosin A. acs.orgnih.gov | Helps to understand the contribution of the oxepine ring to activity. |

| Arugosin H | Emericella nidulans var. acristata acs.orgnih.govmdpi.com | Proposed to be a biosynthetic precursor to other arugosins. mdpi.com | Provides insights into the biosynthetic pathway and the activity of precursor molecules. |

By systematically comparing the antifungal activities of these and other synthetic derivatives, researchers can build a comprehensive SAR model for the arugosin class of compounds. This model would be invaluable for the rational design of new, more potent, and selective antifungal agents. preprints.org

Correlation of Structural Motifs with Biological Potency

The biological potency of arugosin A and its analogues is intricately linked to specific structural motifs within their complex molecular architecture. Arugosins are prenylated polyketides, often featuring a dibenzo[b,e]oxepinone or benzophenone core. dovepress.comresearchgate.net The nature and placement of substituents, such as hydroxyl, methyl, and prenyl groups, on this core structure significantly influence their cytotoxic activities.

Studies on various arugosin-type metabolites have revealed that the dibenzo[b,e]oxepinone framework is a crucial element for their biological action. For instance, a comparative analysis of chromone-based compounds indicated that the incorporation of a 2,3-dihydrothienyl group markedly enhances cytotoxic efficacy. frontiersin.org This suggests that specific heterocyclic rings fused to the core structure can dramatically alter the compound's potency.

Furthermore, the presence and position of hydroxyl (-OH) and O-methyl (-OCH3) groups are critical. Research on certain chromene and chromone (B188151) derivatives has shown that a hydroxyl group at position 1 and two O-methyl groups at carbons 16 and 17 significantly enhance biological potency. frontiersin.org Conversely, a hydroxyl group at position 13 appeared to be non-essential for the cytotoxicity of the studied compounds. frontiersin.org

The prenyl side chains, a characteristic feature of arugosins, also play a role in their biological activity. These lipophilic groups can influence the molecule's ability to interact with cellular membranes and proteins. For example, arugosin C, which possesses a 3-methylbut-2-enyl (prenyl) group, exhibits cytotoxic activity. wikipedia.org The variation in the length and structure of these isoprenoid chains across different arugosin analogues likely contributes to the observed differences in their biological profiles.

In some related compounds, the stereochemistry, or the three-dimensional arrangement of atoms, has been shown to be a determining factor for cytotoxicity. The absolute configuration at specific carbon atoms can influence how the molecule binds to its biological target. For instance, in a study of versicones and arugosin K, the absolute configuration at carbon 6 was found to influence cytotoxicity. frontiersin.org

Table 1: Correlation of Structural Features with Cytotoxic Activity in Arugosin Analogues and Related Compounds

| Structural Motif/Feature | Impact on Biological Potency | Reference |

| Dibenzo[b,e]oxepinone Core | Considered crucial for activity | researchgate.net |

| 2,3-Dihydrothienyl Group | Markedly enhances cytotoxicity when incorporated | frontiersin.org |

| 1-OH Group | Significantly enhances potency | frontiersin.org |

| 16-OCH3 and 17-OCH3 Groups | Significantly enhance potency | frontiersin.org |

| 13-OH Group | Appears non-essential for cytotoxicity | frontiersin.org |

| Prenyl Side Chain | Contributes to activity, likely through membrane/protein interactions | wikipedia.org |

| Absolute Configuration at C6 | Influences cytotoxicity | frontiersin.org |

| Angular Polycyclic Skeleton | May provide better access to enzyme active sites | researchgate.net |

Identification of Pharmacophores and Key Functional Groups

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the arugosin class of compounds, while a specific pharmacophore model for the lactol form of arugosin A is not explicitly detailed in the available literature, analysis of structure-activity relationships across various arugosins and related polyketides allows for the identification of key functional groups and a hypothetical pharmacophore.

The core scaffold, whether it be a dibenzo[b,e]oxepinone or a related benzophenone, serves as the fundamental template for orienting the key functional groups. researchgate.netacs.org The oxygen atoms within this core, including the ether linkage and carbonyl groups, are likely to act as hydrogen bond acceptors, a common feature in pharmacophore models for enzyme inhibitors and other bioactive molecules. researchgate.netnih.gov

Key functional groups that contribute to the pharmacophoric features of arugosins include:

Hydrogen Bond Donors: Phenolic hydroxyl groups are prominent in the arugosin structures and are critical for their activity. frontiersin.org These groups can form hydrogen bonds with amino acid residues in the binding sites of target proteins.

Hydrogen Bond Acceptors: The carbonyl oxygen of the oxepinone or benzophenone skeleton, as well as the oxygen of the ether linkage and hydroxyl groups, can act as hydrogen bond acceptors. researchgate.net These are crucial for anchoring the molecule within its biological target.

Hydrophobic/Lipophilic Regions: The prenyl side chains (e.g., 3-methylbut-2-enyl group) and the aromatic rings of the core structure provide significant hydrophobic character to the molecule. wikipedia.org These regions are important for interactions with non-polar pockets in target proteins and for membrane permeability.

Based on these features, a general pharmacophore model for cytotoxic arugosin-type compounds can be proposed. This model would consist of a specific spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers. For instance, a study on ACAT-2 inhibitors identified hydrogen bond acceptors and various descriptors related to molecular shape (GETAWAY and BCUT descriptors) as key features for activity and selectivity. researchgate.net

The development of quantitative pharmacophore models, as demonstrated for other natural product inhibitors, typically involves aligning a set of active compounds and identifying the common features responsible for their potency. nih.govnih.gov For arugosins, this would involve a combination of the aromatic core, one or more hydroxyl groups positioned at specific locations, and a lipophilic prenyl group, all arranged in a precise three-dimensional geometry. The lactol functionality itself, a hemiacetal, introduces an additional chiral center and a hydroxyl group, which would undoubtedly be a key feature in a specific pharmacophore model for arugosin A (lactol form), contributing to its unique binding properties.

Table 2: Key Functional Groups and Their Putative Pharmacophoric Roles in Arugosins

| Functional Group | Putative Pharmacophoric Role | Reference |

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor | frontiersin.org |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | researchgate.net |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | researchgate.net |

| Prenyl Group | Hydrophobic/Lipophilic Interaction | wikipedia.org |

| Aromatic Rings | Hydrophobic/Lipophilic Interaction | wikipedia.org |

| Lactol Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor, Chiral Center | researchgate.net |

Advanced Research Methodologies and Future Directions for Arugosin a Lactol Form

Integrated Omics Approaches (Genomics, Metabolomics, Proteomics) in Arugosin Research

The integration of genomics, metabolomics, and proteomics has provided a holistic view of arugosin A biosynthesis and its regulation in fungi like Aspergillus nidulans. oup.comwiley.com

Genomics: The availability of fungal genome sequences has been instrumental in identifying the gene clusters responsible for producing secondary metabolites. nih.govmdpi.com In the case of arugosin A, genomic analysis has linked its production to the mdp (monodictyphenone) and xpt (xanthone) gene clusters. elifesciences.orgnih.gov Specifically, the polyketide synthase (PKS) gene mdpG has been identified as a key player in the formation of the polyketide backbone of arugosins. oup.com Deletion of mdpG results in the disappearance of emodins, which are precursors in the arugosin biosynthetic pathway. oup.com

Metabolomics: Untargeted and targeted metabolomic analyses using techniques like liquid chromatography-mass spectrometry (LC-MS) have been crucial for detecting and quantifying arugosin A and its pathway intermediates. nih.govbiorxiv.orgcore.ac.uk These studies have revealed the complex metabolic response of fungi to genetic and environmental perturbations. For instance, metabolomic profiling of A. nidulans mutants has shown that the deletion of certain regulatory genes, such as vosA, velB, and wetA, can alter the abundance of arugosin A. asm.orgresearchgate.netresearchgate.net Notably, the abundance of arugosin A was found to be high in the conidia of the ΔwetA mutant. asm.orgresearchgate.netbiorxiv.org

Proteomics: Comparative proteomic studies have provided insights into the spatial and temporal expression of enzymes involved in the arugosin A biosynthetic pathway. elifesciences.orgnih.gov In A. nidulans, proteomic analysis of sexual structures and Hülle cells revealed the accumulation of several proteins from the mdp/xpt cluster, including MdpG, MdpL, MdpH, XptB, and XptC. nih.govbiorxiv.org This indicates that the biosynthesis of arugosin A is localized to these specific cell types and is under developmental control. elifesciences.orgnih.gov The velvet complex, a group of regulatory proteins, has been shown to control the production of mdp/xpt metabolites, with VelB and VeA being essential for their synthesis. nih.govresearchgate.net

Interactive Data Table: Key Genes and Proteins in Arugosin A Biosynthesis

| Gene/Protein | Function | Omics Approach | Organism |

| mdpG (AN0150) | Non-reducing Polyketide Synthase (NR-PKS) | Genomics, Metabolomics | Aspergillus nidulans |

| xptA | Prenyltransferase | Genomics, Metabolomics | Aspergillus nidulans |

| xptB | Prenyltransferase | Genomics, Proteomics | Aspergillus nidulans |

| xptC | GMC Oxidoreductase | Genomics, Proteomics | Aspergillus nidulans |

| mdpA | Zn(II)2Cys6 Transcription Factor | Genomics | Aspergillus nidulans |

| mdpE | Pathway-specific Transcription Factor | Genomics | Aspergillus nidulans |

| VelB | Velvet Complex Protein | Proteomics, Metabolomics | Aspergillus nidulans |

| VeA | Velvet Complex Protein | Proteomics, Metabolomics | Aspergillus nidulans |

| LaeA | Velvet Complex Protein | Proteomics, Metabolomics | Aspergillus nidulans |

Synthetic Biology and Metabolic Engineering for Enhanced Production and Diversification

Synthetic biology and metabolic engineering offer powerful tools to enhance the production of arugosin A and to create novel derivatives. dtu.dk These approaches often involve the heterologous expression of biosynthetic genes in a well-characterized host organism. nih.gov

Aspergillus nidulans is a favored host for heterologous expression due to its well-established molecular genetic system. nih.gov By introducing the arugosin A biosynthetic gene cluster into a suitable A. nidulans host strain, it is possible to achieve higher yields of the compound. Furthermore, by manipulating the expression of regulatory genes or by introducing genes from other pathways, it may be possible to generate novel arugosin analogs with potentially improved biological activities. dtu.dk For example, the engineering of transcription factors could be a strategy to activate "silent" or poorly expressed gene clusters, leading to the production of new compounds. mdpi.com

Chemoinformatic and Computational Approaches in Arugosin A Studies

Chemoinformatic and computational tools are playing an increasingly important role in the study of natural products like arugosin A. dtu.dkuni-goettingen.de These methods can be used to predict the biological activities of compounds, to identify potential drug targets, and to guide the design of new experiments. researcher.life

Databases containing information on known fungal metabolites can be searched using the mass of arugosin A to putatively identify it in complex mixtures. nih.gov Computational docking studies can be used to predict how arugosin A might interact with specific protein targets, providing insights into its mechanism of action. researcher.life Furthermore, computational analysis of genomic data can help to identify putative biosynthetic gene clusters for arugosins and other secondary metabolites. dtu.dk

Exploration of Ecological Roles and Chemical Ecology of Arugosin A

Arugosin A, as a secondary metabolite, is not directly involved in the primary growth of the producing fungus but likely plays a significant role in its survival and interaction with its environment. mdpi.comelifesciences.org The study of the ecological roles of arugosin A is an emerging area of research.

Endophytic fungi, which live within plant tissues, are known producers of arugosins. nih.gov It is hypothesized that these compounds may play a role in protecting the host plant from pathogens and herbivores. nih.gov In Aspergillus nidulans, arugosin A is produced during sexual development and accumulates in Hülle cells, which are specialized structures that nurse the developing fruiting body. elifesciences.orgnih.govelifesciences.org While xanthones, which are also produced by the mdp/xpt pathway, have been shown to have antifeedant properties against fungivorous animals, the specific role of arugosin A in this context is not yet fully understood. elifesciences.orgbiorxiv.org However, it is clear that the production of these metabolites is part of a chemical defense strategy to protect the fungus's reproductive structures. elifesciences.org

Further research into the chemical ecology of arugosin A will likely reveal more about its functions in nature, including its potential roles in inter- and intra-species communication and competition. nih.gov

Q & A

Q. What are the key structural and functional distinctions between arugosin A (lactol form) and its precursor, arugosin F?

Arugosin A (lactol form) arises from the reduction of the lactone ring in arugosin F, forming a hemiacetal structure. This equilibrium between lactol and hydroxy-aldehyde forms (arugosin F) is critical for its reactivity and biological activity. Structural characterization via NMR and X-ray crystallography is essential to confirm these tautomeric states. Comparative studies should focus on stability under varying pH and solvent conditions .

Q. What analytical techniques are recommended for characterizing the lactol form of arugosin A in natural product extracts?

High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS are pivotal for identifying the lactol form. Chromatographic separation using reverse-phase columns (e.g., XTerra RP-8) with optimized mobile phases can resolve lactol-aldehyde equilibria. Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing lactol conformers .

Q. How can researchers design experiments to study the biosynthesis of arugosin A (lactol form) in fungal systems?

Employ genomic mining to identify biosynthetic gene clusters (e.g., polyketide synthases and prenyltransferases). Use gene knockout models (e.g., ΔMdpJ mutants) to assess enzymatic roles in lactol formation. Isotopic labeling (e.g., ¹³C-acetate) can trace carbon flux during lactol synthesis .

Advanced Research Questions

Q. How can contradictions in proposed biosynthetic pathways for arugosin A (lactol form) be resolved?

Re-examine mutation studies (e.g., MdpJ knockout strains) to clarify enzymatic timing. Combine heterologous expression of candidate genes with in vitro assays to validate lactol reduction steps. Cross-reference genomic data with metabolomic profiles to identify pathway intermediates .

Q. What methodological strategies address challenges in isolating the lactol form due to its equilibrium with arugosin F?

Stabilize the lactol form using low-temperature extraction (−20°C) and non-polar solvents (e.g., ethyl acetate). Employ kinetic trapping via rapid freeze-drying. For quantitative analysis, develop HPLC methods with post-column derivatization to monitor equilibrium shifts .

Q. How should researchers evaluate conflicting data on the bioactivity of arugosin A (lactol form) across studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design rigor. Scrutinize assay conditions (e.g., cell line specificity, concentration ranges) and confirm compound purity via orthogonal methods (e.g., HRMS, 2D NMR). Meta-analyses of dose-response curves can reconcile discrepancies .

Q. What experimental frameworks optimize the study of structure-activity relationships (SAR) for arugosin A (lactol form)?

Use a PICOT framework:

- P opulation: Fungal extracts or synthetic analogs.

- I ntervention: Chemical derivatization (e.g., acetylation of hydroxyl groups).

- C omparison: Wild-type vs. lactol-deficient mutants.

- O utcome: Bioactivity metrics (e.g., IC₅₀ in cytotoxicity assays).

- T ime: Kinetic studies of lactol stability. Pair this with molecular docking simulations to predict binding interactions .

Q. How can researchers justify methodological choices when addressing peer critiques on arugosin A studies?

Preemptively document validation steps (e.g., negative controls, reproducibility across replicates). Use the COSMIN framework to highlight measurement properties (reliability, validity). For contested biosynthetic steps, provide raw chromatographic and spectral data in supplemental materials .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., NMR for structure, LC-MS for quantification). Leverage open-source spectral databases to compare results with published spectra .

- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). For example, define clear milestones for biosynthetic pathway elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.